

Physical properties of 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole.

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Compound of Interest

Compound Name: 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole

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An In-depth Technical Guide to the Physical Properties of 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of the heterocyclic compound **5,6,7,8,9,10-Hexahydrocyclohepta[b]indole**. The information is compiled from various chemical databases and literature sources, with a focus on quantitative data, experimental context, and logical workflows for its synthesis and characterization.

Core Physical and Chemical Properties

5,6,7,8,9,10-Hexahydrocyclohepta[b]indole, with the CAS number 2047-89-4, is a tricyclic aromatic heterocycle.^{[1][2][3]} Its structure consists of an indole core fused with a seven-membered cycloheptane ring. This compound is typically a pale cream-colored solid, appearing as crystals or powder.^[1]

Data Summary

The key quantitative physical and chemical properties for **5,6,7,8,9,10-Hexahydrocyclohepta[b]indole** are summarized in the table below for ease of reference and comparison.

Property	Value	Source(s)
Molecular Formula	C ₁₃ H ₁₅ N	[1][2][3][4]
Molecular Weight	185.26 g/mol	[2][5]
Melting Point	140 – 148 °C	[1][3][5][6]
Boiling Point	340.4 °C (at 760 mmHg)	[5][6]
Appearance	Pale cream crystals or powder	[1]
XLogP3	3.8	[2]
IUPAC Name	5,6,7,8,9,10-hexahydrocyclohepta[b]indole	[1][2]

Experimental Protocols

While specific experimental parameters from the original characterization studies are not detailed in the available literature, this section outlines standard methodologies for the synthesis and analysis of this compound.

Synthesis: Fischer Indole Synthesis

A common and plausible method for synthesizing the **5,6,7,8,9,10-Hexahydrocyclohepta[b]indole** core is the Fischer indole synthesis. This reaction involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. For the target compound, cycloheptanone and phenylhydrazine hydrochloride would be the key starting materials. A similar procedure has been described for the synthesis of derivatives of this scaffold.[7]

Protocol:

- **Reaction Setup:** Phenylhydrazine hydrochloride and sodium acetate are dissolved in glacial acetic acid.
- **Addition of Ketone:** Cycloheptanone is added to the solution.
- **Catalysis:** A catalytic amount of a strong acid, such as sulfuric acid, is carefully added.

- **Heating:** The reaction mixture is heated to reflux for a specified period (typically several hours) to facilitate the condensation and subsequent cyclization.
- **Workup:** After cooling, the mixture is poured into water, leading to the precipitation of the crude product.
- **Purification:** The crude solid is collected by filtration, washed with water, and then purified, typically by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield the final product.

Characterization Methods

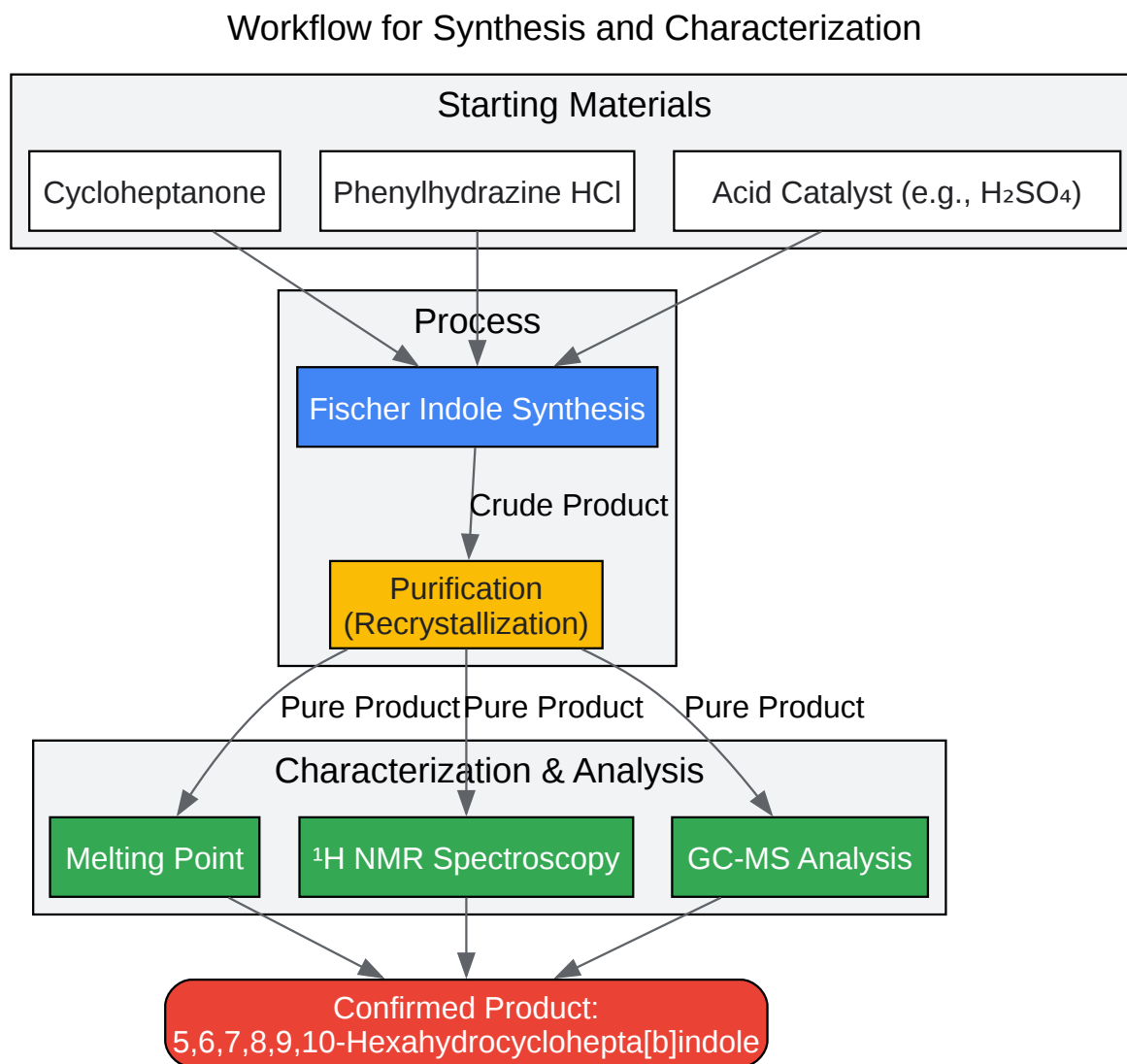
Melting Point Determination: The melting point is determined using a standard capillary melting point apparatus. A small, dry sample of the crystalline compound is packed into a capillary tube, which is then placed in the apparatus. The temperature is ramped slowly (e.g., 1-2 °C per minute) near the expected melting point, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded.

Spectroscopic Analysis:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H NMR spectra are recorded on a spectrometer (e.g., 300 MHz) using a deuterated solvent like CDCl_3 .^{[2][8]} The chemical shifts, integration, and coupling patterns are analyzed to confirm the proton environment of the molecular structure.
- **Gas Chromatography-Mass Spectrometry (GC-MS):** The molecular weight and fragmentation pattern are confirmed using GC-MS.^[2] The sample is injected into a gas chromatograph to separate it from any impurities, and the eluent is passed into a mass spectrometer. The resulting mass spectrum provides the mass-to-charge ratio of the parent ion (confirming molecular weight) and characteristic fragment ions.

Logical Workflow and Visualization

The general workflow for the preparation and confirmation of **5,6,7,8,9,10-Hexahydrocyclohepta[b]indole** involves synthesis followed by purification and characterization. This logical process is visualized in the diagram below.



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Caption: General workflow from reactants to final confirmed product.

Biological Context and Potential

While this guide focuses on physical properties, it is noteworthy that the indole scaffold is a prominent feature in numerous biologically active molecules and approved drugs, exhibiting activities such as anticancer, antiviral, and anti-inflammatory properties.[9][10] Derivatives of

the specific **5,6,7,8,9,10-hexahydrocyclohepta[b]indole** framework have been synthesized and evaluated as high-affinity ligands for sigma binding sites and dopamine D2 receptors, indicating potential applications in neuroscience and drug development.[11] The physical properties outlined here, particularly its lipophilicity (XLogP3 of 3.8), are critical determinants for its behavior in biological systems, including membrane permeability and interaction with protein targets.

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